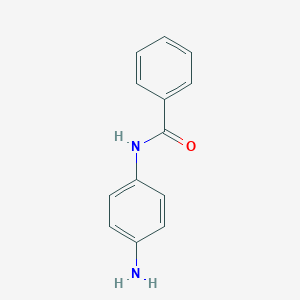

4'-Aminobenzanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTFJYUWPUKXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066228 | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17625-83-1 | |

| Record name | N-(4-Aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17625-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017625831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4'-Aminobenzanilide from p-Nitrobenzoyl Chloride: A Technical Guide

Introduction

4'-Aminobenzanilide is a valuable chemical intermediate used in the synthesis of various dyes, polymers, and pharmaceutical compounds. Its structure, featuring a benzanilide core with a terminal amino group, makes it a versatile building block for introducing amide functionality and a reactive site for further chemical modifications. This technical guide provides an in-depth overview of a reliable two-step synthetic route starting from p-nitrobenzoyl chloride. The synthesis involves an initial acylation reaction to form an amide bond, followed by the selective reduction of a nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, comparative data, and workflow visualizations.

Overall Synthetic Pathway

The synthesis of this compound from p-nitrobenzoyl chloride is typically achieved in two primary steps:

-

Step 1: Acylation of Aniline: p-Nitrobenzoyl chloride is reacted with aniline to form the intermediate, 4-nitrobenzanilide. This is a standard Schotten-Baumann type reaction.

-

Step 2: Reduction of 4-Nitrobenzanilide: The nitro group of the intermediate is reduced to an amine, yielding the final product, this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and chemical reduction using stannous chloride being the most common.

Figure 1: Two-step synthesis pathway from p-nitrobenzoyl chloride to this compound.

Part 1: Synthesis of 4-Nitrobenzanilide (Acylation)

This step involves the nucleophilic acyl substitution reaction between the highly reactive p-nitrobenzoyl chloride and aniline. The reaction is typically fast and proceeds with high yield.

Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in a suitable solvent such as benzene or toluene.

-

Reagent Addition: Slowly add a solution of p-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the aniline solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the resulting precipitate (4-nitrobenzanilide) is collected by filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. The product is often pure enough for the next step, but can be recrystallized if necessary. A sample refluxed with two equivalents of aniline in benzene gives 4-nitrobenzanilide in almost quantitative yield.[1]

Quantitative Data: Acylation Reaction

| Parameter | Value/Condition | Reference |

| Reactants | p-Nitrobenzoyl chloride, Aniline | [1] |

| Solvent | Benzene, Toluene | [1][2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2-4 hours | N/A |

| Typical Yield | Near quantitative | [1] |

Part 2: Synthesis of this compound (Nitro Reduction)

The reduction of the nitro group in 4-nitrobenzanilide to an amine is a critical step. The choice of method depends on available equipment, scale, and safety considerations. Below are protocols for two widely used and effective methods.

Figure 2: General experimental workflow for the reduction of 4-nitrobenzanilide.

Method A: Catalytic Hydrogenation

This method is clean, often high-yielding, and avoids the use of stoichiometric heavy metal reagents. It requires a hydrogen source and a specialized hydrogenation apparatus.

-

Reaction Setup: In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve 4-nitrobenzanilide (1 equivalent) in a suitable solvent like ethanol or methanol.[2][3]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, 50% wet) to the solution.[3]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen and then fill with hydrogen gas (a balloon or cylinder can be used).[3]

-

Reaction: Vigorously stir the mixture under a hydrogen atmosphere at room temperature (20-25 °C) for 2-6 hours.[3]

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3] Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water during handling and disposal.[3]

-

Isolation: Wash the filter cake with a small amount of the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.[3]

-

Purification: The product is often of high purity but can be further purified by recrystallization if needed.[3]

Method B: Stannous Chloride (SnCl₂) Reduction

This classical method uses a strong reducing agent in an acidic medium and is a reliable alternative when catalytic hydrogenation equipment is not available.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzanilide (1 equivalent) in ethanol.[2][3]

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution, followed by concentrated hydrochloric acid (HCl).[3]

-

Reaction: Heat the mixture to reflux (or 70 °C) and maintain for 2-4 hours, with stirring.[2][3]

-

Work-up (Basification): After cooling to room temperature, pour the reaction mixture into ice water. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.[3]

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate (e.g., 3 x 25 mL).[3]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

-

Purification: The crude product can be purified by column chromatography or recrystallization.[3]

Comparative Data of Reduction Methods

The following table summarizes key parameters for the two reduction protocols, allowing for a direct comparison.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Stannous Chloride (SnCl₂) |

| Primary Reagents | H₂ gas, Palladium on Carbon (Pd/C) | Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl |

| Solvent | Ethanol, Methanol | Ethanol |

| Temperature | Room Temperature (20-25 °C) | 30 °C to Reflux |

| Reaction Time | 2-6 hours | 2-4 hours |

| Typical Yield | >90% | 70-85% |

| Work-up Complexity | Low (Filtration of catalyst) | Moderate (Basification, extraction, filtration of tin salts) |

| Safety Considerations | Handling of H₂ gas and pyrophoric catalyst | Use of concentrated acid and base |

Data adapted from protocols for a similar reduction of 4-nitrobenzaldehyde.[3]

References

A Technical Guide to 4'-Aminobenzanilide (CAS 17625-83-1)

Abstract: This document provides a comprehensive technical overview of 4'-Aminobenzanilide, CAS number 17625-83-1. It details the compound's physicochemical properties, chemical identifiers, and safety information. Furthermore, this guide presents a representative synthesis protocol, summarizes available analytical and spectroscopic data, and discusses its primary applications and biological activities, with a focus on its role as a chemical intermediate and its investigated anticonvulsant properties.

Core Properties and Identifiers

This compound is an organic compound belonging to the carboxylic acid amide family. It presents as a white to off-white crystalline powder at room temperature.[1] All quantitative data regarding its properties and identifiers are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O | [2] |

| Molecular Weight | 212.25 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 127-131 °C | |

| Boiling Point | 308.6 ± 25.0 °C (Predicted) | |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water.[1] | |

| pKa | 13.14 ± 0.70 (Predicted) |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 17625-83-1 | [2] |

| IUPAC Name | N-(4-aminophenyl)benzamide | [2] |

| Synonyms | 4-Aminobenzanilide, p-Aminobenzanilide | |

| EC Number | 241-603-0 | |

| MDL Number | MFCD00035777 | |

| InChI Key | GTTFJYUWPUKXJH-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ccc(NC(=O)c2ccccc2)cc1 |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving an initial amidation reaction to form a nitro-substituted intermediate, followed by the reduction of the nitro group to the primary amine. This approach is common for preparing aromatic amines.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Two-Step Synthesis

This protocol is a representative method based on common organic synthesis procedures for similar compounds.[3][4]

Step 1: Synthesis of N-(4-nitrophenyl)benzamide (4-Nitrobenzanilide)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (1.2 equivalents), to the solution.[4]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-nitrobenzanilide intermediate. This intermediate can be purified by recrystallization from ethanol if necessary.

Step 2: Reduction to this compound

-

Dissolve the crude 4-nitrobenzanilide from the previous step in a suitable solvent, typically ethanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to low pressure (e.g., 50 psi) and stir vigorously at room temperature.[3]

-

Monitor the reaction until the consumption of hydrogen ceases.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques.

Table 3: Summary of Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| Infrared (IR) Spectroscopy | Gas-phase spectrum available. Key absorptions expected for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II). | [2] |

| ¹H & ¹³C NMR Spectroscopy | No experimental spectra are readily available in public databases. Expected ¹H signals would include distinct aromatic protons and broad signals for the -NH₂ and -NH- protons. | |

| Mass Spectrometry (MS) | Electron ionization mass spectrum is available. The molecular ion peak [M]⁺ is expected at m/z 212. | [2] |

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is available through the NIST Chemistry WebBook.[2] Key absorption bands characteristic of its structure include the N-H stretching vibrations of the primary amine (typically two bands around 3400-3500 cm⁻¹) and the secondary amide (around 3300 cm⁻¹), as well as the strong carbonyl (C=O) stretch of the amide group (amide I band) around 1675 cm⁻¹.[3]

Applications

This compound serves as a key intermediate in the synthesis of more complex molecules across different industries.

-

Dye and Pigment Industry: It is a crucial building block in the manufacturing of various dyes, particularly as a diazo component in the synthesis of disazo direct dyes.[5][6] Its derivatives are considered excellent and safer, non-carcinogenic substitutes for benzidine-based homologs in producing direct dyes for textiles.[6] The amino group can be readily diazotized and coupled with other aromatic compounds to create the azo bond (-N=N-), which acts as the chromophore responsible for color.[7]

-

Pharmaceutical and Agrochemical Research: The benzanilide scaffold is of significant interest in medicinal chemistry. This compound and its derivatives have been synthesized and evaluated for various biological activities.[1][5] It serves as a precursor or starting material for creating libraries of compounds for drug discovery programs.

Biological Activity and Toxicology

The primary documented biological activity for this class of compounds is in the field of neuroscience.

Caption: Logical flow of a structure-activity relationship (SAR) study.

Anticonvulsant Properties

A study evaluating a series of 4-aminobenzanilides found that the parent compound, this compound, showed anticonvulsant activity against maximal electroshock seizures (MES) in mice at a dose of 300 mg/kg.[1][3] This study aimed to determine the relationship between the benzamide structure and its anticonvulsant effects.[1]

Notably, the potency of the anticonvulsant effect was highly dependent on the substitution pattern of the aniline-derived portion of the molecule. The derivative of this compound from 2,6-dimethylaniline was identified as the most potent compound in the series, with an ED₅₀ of 2.60 mg/kg, comparing favorably with established drugs like phenobarbital and phenytoin in the same assays.[1][3] This highlights the importance of the this compound scaffold as a starting point for developing more potent anticonvulsant agents.

Toxicology and Safety Information

This compound is classified as an irritant. Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid material.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Conclusion

This compound (CAS 17625-83-1) is a well-characterized compound with significant utility as a chemical intermediate, particularly in the synthesis of non-carcinogenic direct dyes and as a foundational scaffold in pharmaceutical research. Its documented anticonvulsant activity, along with that of its derivatives, underscores its potential as a lead structure for the development of novel central nervous system agents. The established synthesis routes and available safety data provide a solid basis for its application in research and industrial settings.

References

- 1. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. benchchem.com [benchchem.com]

4'-Aminobenzanilide molecular weight and formula

An In-depth Technical Guide on 4'-Aminobenzanilide For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for this compound, a compound of interest in pharmaceutical and dye intermediate applications.[1] The information is presented to be accessible and useful for professionals in research and development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and developmental applications, including stoichiometric calculations, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C13H12N2O[1][2] |

| Molecular Weight | 212.25 g/mol [1][2] |

| Linear Formula | C6H5CONHC6H4NH2 |

| CAS Number | 17625-83-1[1][3] |

Experimental Protocols and Visualizations

Given the specific scope of this guide—to provide the molecular weight and formula of this compound—detailed experimental protocols for its synthesis or analysis are not included. Similarly, as there are no signaling pathways or complex experimental workflows to describe, Graphviz diagrams are not applicable in this context. The data presented is based on established chemical information.

References

Navigating the Solubility Landscape of 4'-Aminobenzanilide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4'-Aminobenzanilide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who utilize this compound in their experimental workflows.

Executive Summary

Solubility Data

Quantitative solubility data for this compound in DMSO and methanol is not extensively documented. However, data for the structurally similar compound, 4-Aminobenzamide, provides a useful reference point.

| Compound | Solvent | Solubility | Method |

| 4-Aminobenzamide | DMSO | 100 mg/mL | Not Specified |

Table 1: Solubility of 4-Aminobenzamide in DMSO. Data for the closely related compound 4-Aminobenzamide is presented as a proxy for this compound.

General chemical principles suggest that aminobenzoic acid derivatives, a class to which this compound belongs, are generally soluble in polar organic solvents like methanol.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methodologies are recommended.

Gravimetric Method

The gravimetric method is a precise technique for determining the solubility of a compound in a specific solvent.

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric Method Workflow.

Detailed Steps:

-

Saturation: Add an excess of this compound to a known volume of the solvent (DMSO or methanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Measurement: Accurately measure a specific volume of the clear saturated solution.

-

Evaporation: Evaporate the solvent from the measured solution under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solid.

-

Weighing: Weigh the residue of this compound.

-

Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

This compound in the Context of Biochemical Pathways

While this compound is not a direct component of a major signaling pathway, its structural analogs have been investigated as inhibitors of key enzymes involved in epigenetic regulation. For instance, derivatives of 4-amino-N-(4-aminophenyl)benzamide have been synthesized and evaluated as inhibitors of DNA methyltransferases (DNMTs). This suggests a potential application for this compound derivatives in cancer research and epigenetics.

Conceptual Pathway: Inhibition of DNA Methylation

Caption: Inhibition of DNA Methylation.

This diagram illustrates the conceptual role of a this compound derivative as an inhibitor of DNA methyltransferase, an enzyme crucial for DNA methylation.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in DMSO and methanol. While direct quantitative data is limited, the information on the closely related 4-Aminobenzamide, coupled with established experimental protocols, offers a robust framework for researchers. The potential involvement of this compound derivatives in epigenetic pathways highlights an exciting area for future investigation. It is recommended that researchers determine the precise solubility of this compound in their specific experimental systems to ensure accuracy and reproducibility.

Spectroscopic Data of 4'-Aminobenzanilide: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific databases and literature, specific experimental ¹H and ¹³C NMR spectral data for 4'-aminobenzanilide could not be definitively located. The following guide is presented as a representative example of how such data would be structured and interpreted. The numerical NMR data provided herein is hypothetical and based on established chemical shift predictions and analysis of structurally similar compounds.

Introduction

This compound is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Its structure, featuring both a benzamide and an aniline moiety, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation and purity assessment of such organic molecules. This document provides a template for the presentation and interpretation of ¹H and ¹³C NMR data for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and comparison with analogous structures. The atom numbering scheme used for assignment is presented in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.85 | d | 8.5 | 2H |

| H-3', H-5' | 7.50 | t | 7.5 | 2H |

| H-4' | 7.45 | t | 7.5 | 1H |

| H-2, H-6 | 7.40 | d | 8.8 | 2H |

| H-3, H-5 | 6.70 | d | 8.8 | 2H |

| NH | 9.80 | s | - | 1H |

| NH₂ | 5.20 | s (br) | - | 2H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1' | 134.5 |

| C-2', C-6' | 128.0 |

| C-3', C-5' | 128.8 |

| C-4' | 131.5 |

| C=O | 165.0 |

| C-1 | 128.0 |

| C-2, C-6 | 122.0 |

| C-3, C-5 | 114.0 |

| C-4 | 148.0 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

The mixture is gently agitated to ensure complete dissolution.

NMR Spectrometer Parameters:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Fourier transformation is applied to the acquired Free Induction Decay (FID).

-

Phase and baseline corrections are performed manually.

-

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a typical workflow for NMR data analysis.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4'-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 4'-aminobenzanilide. It includes detailed experimental protocols, data interpretation, and visualizations to support researchers in the identification and characterization of this compound.

Introduction to this compound

This compound is an aromatic amide of significant interest in medicinal chemistry and drug development. Its structural features, including the primary amine, amide linkage, and aromatic rings, make it a versatile building block for the synthesis of various pharmaceutical compounds. Accurate analytical characterization is crucial for quality control, metabolic studies, and regulatory submissions. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for functional group identification and mass spectrometry for molecular weight determination and structural elucidation.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural moieties.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Add the sample and KBr to an agate mortar and grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powdered mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental interference.

-

Sample Scan: Acquire the FT-IR spectrum of the this compound sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Data Presentation: FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3400 - 3200 | N-H (Amine and Amide) | Stretching | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |

| 1680 - 1630 | C=O (Amide I) | Stretching | Strong |

| 1600 - 1550 | N-H (Amide II) | Bending | Medium |

| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium to Weak |

| 1300 - 1200 | C-N (Amide) | Stretching | Medium |

| 850 - 800 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation.

Materials and Equipment:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe

-

Helium (carrier gas for GC)

Procedure:

-

Sample Introduction: Introduce a small amount of the this compound sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples dissolved in a suitable solvent.

-

Volatilization: If not introduced via GC, the sample is heated to ensure it is in the gas phase.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z, which is used to determine the molecular weight and deduce the structure from the fragmentation pattern.

Data Presentation: Mass Spectrum of this compound

The molecular formula of this compound is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol .[1] The mass spectrum will show a molecular ion peak (M•⁺) at m/z 212.

Predicted Fragmentation Pattern:

| m/z | Ion Structure | Description |

| 212 | [C₁₃H₁₂N₂O]•⁺ | Molecular Ion |

| 120 | [C₇H₆NO]⁺ | Loss of aminophenyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, loss of NH₂C₆H₄ |

| 92 | [C₆H₆N]⁺ | Aminophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, loss of CO from benzoyl cation |

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. FT-IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides definitive molecular weight information and structural insights through fragmentation analysis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

Crystal Structure of 4'-Aminobenzanilide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4'-aminobenzanilide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant properties.[1] This document summarizes key crystallographic data, details experimental methodologies for their synthesis and characterization, and presents a generalized workflow for their structural determination.

While comprehensive crystallographic data across a wide range of this compound derivatives is not extensively available in public databases, this guide focuses on a detailed examination of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, a complex derivative, and draws comparisons with related benzanilide structures to elucidate core structural features.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate and two related benzanilide derivatives, 4-methoxy-N-phenylbenzamide and 4-chloro-N-phenylbenzamide. This comparative data provides insight into how different substituents and modifications to the core benzanilide structure influence the crystal packing and molecular geometry.

Table 1: Unit Cell Parameters

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate[2] | C₁₄H₁₆N₄O₃ | Orthorhombic | P2₁2₁2 | 8.0968(7) | 16.6829(17) | 5.3097(5) | 90 | 90 | 90 | 717.22(12) | 2 |

| 4-methoxy-N-phenylbenzamide[3][4] | C₁₄H₁₃NO₂ | Triclinic | P-1 | 5.308(3) | 7.709(4) | 14.109(7) | 96.911(8) | 99.210(8) | 90.511(9) | 565.5(5) | 2 |

| 4-chloro-N-phenylbenzamide[5] | C₁₃H₁₀ClNO | Triclinic | P-1 | 5.3934(3) | 7.7679(5) | 13.7831(8) | 105.887(5) | 100.849(4) | 90.023(4) | 544.64(5) | 2 |

Table 2: Selected Bond Lengths and Dihedral Angles

| Compound | Bond | Length (Å) | Dihedral Angle | Angle (°) |

| 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate[2] | C=O | 1.241(3) | Between benzene rings | 65.7 |

| 4-methoxy-N-phenylbenzamide[3] | - | - | Between benzene rings | 65.18(4) |

| 4-chloro-N-phenylbenzamide[5][6] | C=O | 1.2257(17) | Between benzene rings | 59.6(1) |

| N-H | - | - | - | |

| C-N (amide) | 1.3558(19) | - | - | |

| C-C (amide-ring) | 1.4976(19) | - | - | |

| C-N (amide-ring) | 1.4173(17) | - | - |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the featured compounds, providing a practical framework for researchers in the field.

Synthesis and Crystallization

2.1.1. 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate [2]

-

Synthesis : A mixture of 0.0755 g (0.5 mmol) of 4-aminobenzoic hydrazide, 0.0531 g (0.5 mmol) of thiocarbohydrazide, and neodymium(III) nitrate hexahydrate was dissolved in 20 mL of a 1:1 water-ethanol solution. The mixture was continuously stirred at 70 °C for 5.5 hours.

-

Crystallization : After cooling to room temperature, the solution was filtered. Colorless crystals of the title compound were obtained by slow evaporation of the filtrate over a period of 30 days.

2.1.2. 4-methoxy-N-phenylbenzamide [3]

-

Synthesis : To a 100 ml round-bottom flask containing aniline (0.93 g, 10 mmol), dichloromethane (15 ml), and triethylamine (0.5 ml) with magnetic stirring, 4-methoxybenzoyl chloride (1.70 g, 10 mmol) was added gradually. The reaction mixture was stirred at room temperature for 1 hour and then refluxed for 2 hours. The resulting white precipitate was washed three times with water and dichloromethane.

-

Crystallization : Colorless prisms of the title compound were obtained by recrystallization from an ethyl alcohol solution.

2.1.3. 4-chloro-N-phenylbenzamide [5]

-

Synthesis : The synthesis of the title compound was carried out using established methods.

-

Crystallization : Rod-like colorless single crystals were obtained by the slow evaporation of an ethanol solution of the compound (0.5 g in approximately 30 ml of ethanol) at room temperature.

X-ray Data Collection and Structure Refinement

-

4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate : X-ray diffraction data were collected on a SuperNova diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved and refined using SHELX and Olex2 software. Hydrogen atoms were positioned geometrically.[2]

-

4-methoxy-N-phenylbenzamide : Data collection was performed on a Bruker SMART CCD diffractometer with Mo Kα radiation. A multi-scan absorption correction was applied. The structure was solved and refined using appropriate software.[3]

-

4-chloro-N-phenylbenzamide : X-ray diffraction data were collected using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer with Mo Kα radiation. The data were processed using CrysAlis RED, and the structure was solved with SHELXS97 and refined with SHELXL97.[5]

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of this compound derivatives.

Caption: Generalized workflow for the synthesis and structural analysis of this compound derivatives.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations of 4'-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on 4'-aminobenzanilide. The methodologies and data presented are synthesized from established computational studies on related benzanilide and aminobenzoic acid derivatives, offering a robust foundation for in-silico investigation of this molecule.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₂N₂O. It consists of a benzoyl group attached to a 4-aminophenyl group through an amide linkage. Understanding its molecular structure, electronic properties, and reactivity is crucial for its potential applications in medicinal chemistry and materials science. Quantum chemical calculations provide a powerful tool to elucidate these properties at the atomic and electronic levels.

Computational Methodologies

The following section details the typical computational protocols employed in the quantum chemical analysis of benzanilide derivatives. These methods are widely applicable for studying this compound.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular and effective method for calculating the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly used as they provide a good balance between accuracy and computational cost.

-

Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are frequently employed to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately modeling systems with lone pairs and for calculating properties like vibrational frequencies.

2.2. Software

A variety of software packages are available for performing quantum chemical calculations. Gaussian, ORCA, and GAMESS are among the most widely used programs in the scientific community.

2.3. Molecular Properties Calculation

Several key molecular properties can be calculated to characterize this compound:

-

Geometrical Optimization: The first step in most quantum chemical studies is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations of this compound. The values presented here are representative and based on studies of similar molecules.

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (Amide) | 1.36 Å |

| C=O | 1.24 Å | |

| C-N (Amine) | 1.40 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-C | 128.0° | |

| Dihedral Angle | C-C-N-C | 150.0° |

Table 2: Calculated Electronic Properties (Representative)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

Table 3: Calculated Vibrational Frequencies (Representative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) Amine | 3450 | Symmetric stretch |

| ν(N-H) Amide | 3300 | Stretching |

| ν(C=O) | 1680 | Amide I |

| δ(N-H) | 1620 | Amide II |

| ν(C-N) | 1300 | Amide III |

Visualizations

4.1. Molecular Structure of this compound

The following diagram illustrates the optimized molecular structure of this compound.

In-Depth Technical Guide: Thermogravimetric Analysis of 4'-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4'-Aminobenzanilide. While specific, publicly available TGA data for this compound is limited, this document synthesizes information from related aromatic amides and general principles of thermal analysis to present a predictive assessment of its thermal stability and decomposition profile. This guide is intended to assist researchers in designing and interpreting TGA experiments for this compound and similar compounds.

Introduction to this compound and its Thermal Stability

This compound is an organic compound featuring both an amide and an amino functional group attached to separate phenyl rings. Its chemical structure suggests a degree of thermal stability, with a melting point in the range of 127-131 °C.[1] Understanding the thermal behavior of this molecule is critical for its application in organic synthesis, pharmaceuticals, and as a dyestuff intermediate, where manufacturing or application processes may involve elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as it is heated at a constant rate.[2] The resulting data provides valuable insights into decomposition temperatures, the presence of volatile components, and the overall thermal profile of the compound.

Predicted Thermogravimetric Analysis Data

Based on the thermal behavior of structurally related aromatic amides, a multi-stage decomposition profile for this compound is anticipated. Amide compounds are noted to be generally stable up to 160°C, with the specific decomposition temperature being dependent on the molecular structure. The decomposition of similar compounds, such as N-phenylbenzamide oximes, has been observed to begin at temperatures above 220°C. The following table summarizes the expected quantitative data from a TGA experiment on this compound conducted under an inert atmosphere.

| Temperature Range (°C) | Weight Loss (%) | Proposed Decomposition Step |

| 150 - 250 | ~7.5% | Initial decomposition, potentially involving the amino group. |

| 250 - 400 | ~43.0% | Cleavage of the amide bond, loss of aniline fragment. |

| 400 - 600 | ~35.0% | Degradation of the benzoyl fragment and aromatic rings. |

| > 600 | ~14.5% | Residual char. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound under an inert atmosphere is hypothesized to proceed through a series of steps, initiated by the cleavage of the weakest bonds at elevated temperatures. A plausible pathway is outlined below.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocol for Thermogravimetric Analysis

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on standard procedures for the TGA of solid organic compounds.

4.1. Instrumentation and Materials

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucibles: Inert crucibles, typically made of alumina or platinum.

-

Sample: High-purity, powdered this compound.

-

Purge Gas: High-purity nitrogen or argon.

4.2. Experimental Workflow

The following diagram illustrates the general workflow for the TGA experiment.

Caption: General experimental workflow for TGA of this compound.

4.3. Detailed Procedure

-

Instrument Preparation: Ensure the TGA instrument is properly calibrated for both temperature and mass according to the manufacturer's guidelines. Select a clean, inert crucible (e.g., alumina).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of powdered this compound into the TGA crucible. A smaller sample size is recommended for materials that may release large quantities of gas upon decomposition to prevent sample expulsion from the crucible.[3]

-

Experimental Setup: Place the crucible containing the sample into the TGA furnace.

-

Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This ensures an inert environment and helps to carry away any gaseous decomposition products.[4]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 10 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30 °C to a final temperature of approximately 800 °C, or until no further mass loss is observed.

-

A standard heating rate of 10 °C/min is recommended. Slower heating rates can provide better resolution of thermal events.[4]

-

-

Data Collection: Continuously record the sample mass as a function of temperature throughout the experiment.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss for each decomposition stage.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. While the presented TGA data and decomposition pathway are based on theoretical considerations and data from analogous compounds, they offer a robust starting point for experimental design and data interpretation. The detailed experimental protocol provides a clear and actionable workflow for obtaining reliable TGA data for this and similar aromatic amide compounds. Further experimental investigation is recommended to validate and refine the predictive information contained within this guide.

References

Methodological & Application

Application Notes: Synthesis and Utility of Azo Dyes Derived from 4'-Aminobenzanilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes using 4'-aminobenzanilide as a precursor. While specific data for azo dyes derived directly from this compound is limited in publicly available literature, this document leverages data from the closely related and structurally similar compounds, 4,4'-diaminobenzanilide and 4-aminobenzoic acid, to illustrate the synthesis, properties, and potential applications.

Introduction to this compound in Azo Dye Synthesis

This compound is an aromatic amine containing a benzanilide backbone. The primary amino group on this molecule can be readily diazotized and subsequently coupled with various aromatic compounds, known as coupling components, to form azo dyes.[1] The resulting azo compounds possess the characteristic -N=N- chromophore, which is responsible for their color. The nature of the coupling component, as well as substituents on both the diazonium salt and the coupler, determines the final color and properties of the dye. Azo dyes are a versatile class of organic compounds with wide-ranging applications in textiles, printing, and increasingly, in biomedical and pharmaceutical research.[1][2]

Potential Applications in Research and Drug Development

Azo dyes derived from precursors like this compound have several potential applications in the life sciences:

-

Biological Stains: The ability of azo dyes to impart strong color makes them suitable for use as biological stains in microscopy and histology to enhance the visualization of cellular structures.[2]

-

pH Indicators: Some azo dyes exhibit halochromism, changing color in response to pH changes, which allows for their use as pH indicators in various analytical and biological assays.[2]

-

Drug Delivery Systems: The azo bond can be selectively cleaved by azoreductase enzymes, which are predominantly found in the anaerobic environment of the colon. This property is being explored for the development of colon-targeted drug delivery systems, where a therapeutic agent is attached to an azo dye scaffold, rendering it inactive until it reaches the colon and the azo bond is cleaved, releasing the active drug.[2]

-

Antimicrobial and Anticancer Agents: Researchers are actively investigating the synthesis of novel azo compounds with potential biological activities, including antimicrobial and anticancer properties.[3][4]

Data Presentation: Properties of Structurally Related Azo Dyes

The following table summarizes the properties of azo dyes synthesized from 4,4'-diaminobenzanilide and 4-aminobenzoic acid, providing an indication of the characteristics that could be expected from this compound-derived dyes.

| Starting Amine | Coupling Component | λmax (nm) | Observed Color | Fastness Properties (Illustrative) | Reference |

| 4,4'-Diaminobenzanilide | Salicylic Acid | - | Yellow | Light Fastness: Good, Wash Fastness: Moderate to Good, Rubbing Fastness: Good | [5] |

| 4-Aminobenzoic Acid | 1-Naphthylamine-7-sulfonic acid | 525 | - | - | [2] |

| 4-Aminoaniline | 1-Naphthol (Acidic) | 477 | - | - | [2][6] |

| 4-Aminoaniline | 1-Naphthol (Basic) | 595 | - | - | [2][6] |

| 3-Nitro Salicylic Acid Derivative | Aniline | 418 | - | Good dye absorption on cotton | [3] |

| 3-Nitro Salicylic Acid Derivative | p-Nitroaniline | 454, 569 | - | Good dye absorption on cotton | [3] |

Note: The fastness properties are rated on a scale of Poor, Moderate, Good, and Excellent. The specific test conditions can influence the results.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of an azo dye from this compound. This protocol is adapted from established methods for structurally similar aromatic amines.[2]

Protocol 1: Synthesis of a this compound-Based Azo Dye

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Starch-iodide paper

Procedure:

Part A: Diazotization of this compound

-

In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid (typically 2.5-3 molar excess of HCl). Stir until a clear solution is obtained.

-

Cool the beaker in an ice-water bath to bring the temperature of the solution down to 0–5 °C.

-

In a separate small beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold distilled water.

-

While maintaining the temperature of the this compound solution at 0–5 °C and with vigorous stirring, add the sodium nitrite solution dropwise.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound and should be kept cold for the next step.

Part B: Azo Coupling Reaction

-

In a separate 250 mL beaker, dissolve the chosen coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to activate phenolic coupling agents.

-

Cool this solution in an ice-water bath to 0-5 °C.

-

While maintaining the low temperature and with continuous stirring, slowly add the cold diazonium salt solution prepared in Part A to the cold solution of the coupling agent.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue to stir the reaction mixture in the ice bath for an additional 15–30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification of the Azo Dye

-

Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate on the filter paper with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

Allow the product to air dry or dry it in a desiccator.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

Experimental Workflow for Azo Dye Synthesis

Caption: General experimental workflow for the synthesis of an azo dye.

Conceptual Signaling Pathway: Colon-Targeted Drug Delivery

Caption: Conceptual pathway for colon-targeted drug delivery.

References

Application Notes and Protocols: 4,4'-Diaminobenzanilide as a Precursor for Direct Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobenzanilide has emerged as a crucial and safer alternative to benzidine and its congeners in the synthesis of direct dyes.[1][2] Its non-carcinogenic nature, coupled with its ability to form the structural backbone of a wide array of azo dyes, makes it a significant precursor in the modern dye manufacturing industry.[1][2] Direct dyes synthesized from 4,4'-diaminobenzanilide exhibit good affinity for cellulosic fibers, such as cotton, and can produce a broad spectrum of colors.[1][2] These dyes are primarily used in the textile industry for dyeing cotton, viscose, paper, and leather. While the primary application of these specific dyes is in textiles, the broader class of azo dyes has been explored for various biological and pharmacological purposes. However, specific applications of 4,4'-diaminobenzanilide-derived dyes in drug development are not yet extensively documented in scientific literature.

These application notes provide detailed protocols for the synthesis of direct dyes using 4,4'-diaminobenzanilide as a precursor and their subsequent application in dyeing cotton fabric.

Chemical Properties and Advantages

4,4'-Diaminobenzanilide is an aromatic diamine that can be readily bis-diazotized and coupled with various aromatic compounds, such as phenols, naphthols, and pyrazolones, to produce a range of symmetrical and asymmetrical disazo and trisazo direct dyes.[1][2] The presence of the benzanilide group influences the substantivity and dyeing characteristics of the final dye molecule. A key advantage of using 4,4'-diaminobenzanilide is the significant reduction in the toxicity of the resulting dyes compared to those derived from benzidine, a known carcinogen.[1][2]

Data Presentation: Properties of Direct Dyes Derived from 4,4'-Diaminobenzanilide

The following tables summarize the quantitative data for representative direct dyes synthesized from 4,4'-diaminobenzanilide.

Table 1: Synthesis and Spectrophotometric Properties of Trisazo Direct Dyes

| Dye | Yield (%) | λmax (nm) | Molar Extinction Coefficient (ε) | Rf Value |

| Dye 1a | 75 | 461, 587 | 53.2, 59.0 | 0.88 |

| Dye 1b | 78 | 460, 680 | 43.1, 45.6 | 0.50 |

Data obtained from dye solutions in 0.1 mol/L NaOH aqueous solution. Rf values were determined using silica gel plates with an eluent system of isopropanol: methyl-ethyl-ketone: NH3 25% (4:3:3 v/v/v).[1]

Table 2: Fastness Properties of Trisazo Direct Dyes on Cotton

| Fastness Property | Dye 1a (Untreated) | Dye 1a (After-treatment with CuSO4) | Dye 1b (Untreated) | Dye 1b (After-treatment with CuSO4) |

| Acid Perspiration | 3 | 4 | 2-3 | 3-4 |

| Alkaline Perspiration | 3-4 | 4-5 | 3 | 4 |

| Water (40 °C) | 3-4 | 4-5 | 3-4 | 4-5 |

| Washing | 3 | 4-5 | 3 | 4 |

| Light | 2 | 4 | 2 | 3-4 |

Fastness properties are rated on a scale of 1 (poor) to 5 (excellent).[1]

Table 3: Properties of a Disazo Direct Yellow Analogue

| Property | Value |

| Dye Uptake on Cotton (%) | 50 |

| Light Fastness | Same as Direct Yellow 1 |

| Wet Fastness | Better than Direct Yellow 1 |

| Acid Perspiration Fastness | Better than Direct Yellow 1 |

This dye is a symmetric disazo direct dye synthesized from 4,4'-diaminobenzanilide and salicylic acid, serving as an analogue to C.I. Direct Yellow 1.

Experimental Protocols

Protocol 1: Synthesis of a Symmetric Disazo Direct Dye (Analogue of Direct Yellow 1)

This protocol details the synthesis of a yellow disazo direct dye using 4,4'-diaminobenzanilide as the central component and salicylic acid as the coupling component.

1. Bis-diazotization of 4,4'-Diaminobenzanilide:

-

Suspend 11.5 g (0.05 mol) of 4,4'-diaminobenzanilide in 70 mL of water.

-

Add 26 mL (0.27 mol) of 35% HCl and 50 g of ice to the suspension and cool to 0°C.

-

Slowly add a solution of 7.2 g (0.102 mol) of 98% NaNO2 in 30 mL of water to the cooled suspension while maintaining the temperature at 0-5°C.

-

Stir the mixture for 1 hour at 0-5°C to ensure complete bis-diazotization. The completion of the reaction can be checked by the absence of a blue starch-iodide paper test for nitrous acid.

2. Coupling Reaction:

-

Prepare a solution of the coupling component by dissolving an appropriate amount of salicylic acid in a sodium carbonate solution.

-

Cool the solution of the bis-diazonium salt to 0-5°C.

-

Slowly add the cooled solution of the coupling component to the bis-diazonium salt solution with constant stirring.

-

Maintain the pH of the reaction mixture between 8.5 and 9.0 by the controlled addition of a sodium carbonate solution.

-

Continue stirring for approximately 3 hours at a temperature of 5-12°C.

-

Monitor the progress of the coupling reaction using thin-layer chromatography (TLC).

3. Isolation and Purification:

-

Once the reaction is complete, the dye product is separated by filtration. Salting out with sodium chloride is generally not required for this specific dye.

-

Wash the filtered product with water and a 3% sodium chloride solution.

-

Further purification can be achieved by recrystallization from water.

Protocol 2: Synthesis of Asymmetrical Trisazo Direct Dyes

This protocol describes a three-step synthesis for an asymmetrical trisazo direct dye.[1]

1. Bis-diazotization of 4,4'-Diaminobenzanilide:

-

Follow the same procedure as described in Protocol 1, Step 1.

2. First Coupling Reaction:

-

Couple the resulting bis-diazonium salt with a first coupling component (e.g., salicylic acid) under appropriate pH and temperature conditions.

3. Second Coupling Reaction:

-

Prepare a suspension of the monoazo compound (second coupling component) in water with a dispersing agent (e.g., 3 g Dispersil VS).

-

Adjust the pH of the monoazo compound suspension to 7.0-7.5 with a 0.5 M Na2CO3 aqueous solution and cool to 5°C.

-

Add the cold suspension of the monoazo compound dropwise to the cold suspension of the disazo intermediate from the first coupling step over 30 minutes.

-

Raise the pH of the reaction mixture to 9.5-10 by adding a 25 mL of 0.5 M sodium carbonate aqueous solution.

-

Stir the mixture for 2-3 hours at 10°C, maintaining the pH in the range of 9.5-10 by periodic addition of sodium carbonate solution.

-

Monitor the reaction by TLC.

4. Isolation and Purification:

-

Separate the final trisazo dye by salting out with sodium chloride.

-

Collect the precipitate by filtration and wash with water, a 3% sodium chloride solution, and a 2% Dispersil VS solution.

-

Dry the product and purify by recrystallization from water.

-

For a salt-free dye sample, the dye can be adsorbed onto cotton fabric from a boiling solution, rinsed thoroughly, and then extracted from the cotton using a 50% boiling solution of pyridine. Evaporation of the pyridine extract yields the purified dye.[1]

Protocol 3: Application of Direct Dyes to Cotton Fabric

This is a general protocol for dyeing cotton fabric with direct dyes derived from 4,4'-diaminobenzanilide.

1. Preparation of the Dyebath:

-

Prepare a stock solution of the direct dye. The dye powder is first pasted with a small amount of cold water and a small amount of soda ash. Boiling water is then added to the paste with constant stirring to dissolve the dye.

-

Set the dyebath with the required volume of the dye stock solution, 0.5-1% soda ash (on weight of fabric), and water to achieve the desired liquor ratio (e.g., 1:20).

2. Dyeing Procedure:

-

Introduce the pre-wetted cotton fabric into the dyebath at a temperature of approximately 40°C.

-

Run the dyeing for 15-20 minutes at this temperature.

-

Gradually add the required amount of an electrolyte (e.g., sodium chloride or sodium sulfate) in several portions over 15-20 minutes. The amount of salt can range from 5% to 20% on the weight of the fabric, depending on the desired shade depth.

-

Slowly raise the temperature of the dyebath to a boil (95-100°C).

-

Continue dyeing at the boil for 45-60 minutes to ensure good dye penetration and fixation.

-

Allow the dyebath to cool for 15-20 minutes for better exhaustion of the dye onto the fabric.

3. Rinsing and After-treatment:

-

Remove the dyed fabric from the dyebath, squeeze out the excess liquor, and rinse thoroughly with cold water.

-

To improve the wet fastness properties, an after-treatment with a cationic dye-fixing agent or a solution of copper sulfate (for specific dyes) can be performed according to the manufacturer's instructions.[1][3]

-

Finally, squeeze the fabric and dry it.

Visualizations

Caption: Workflow for the synthesis of a symmetric disazo direct dye.

Caption: General workflow for dyeing cotton fabric with direct dyes.

References

Application Notes and Protocols: 4'-Aminobenzanilide Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the burgeoning field of 4'-aminobenzanilide derivatives as potential anticancer agents. This document details their mechanisms of action, summarizes their efficacy against various cancer cell lines, and provides detailed protocols for their synthesis and biological evaluation.

Introduction to this compound Derivatives in Oncology

The this compound scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry to develop novel therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer drugs. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of mitochondrial-mediated cell death. This document highlights several classes of this compound derivatives and their applications in cancer research.

Key Derivatives and Their Anticancer Applications

Thiobenzanilides: Inducers of Apoptosis in Melanoma

A series of novel thiobenzanilides have demonstrated significant cytotoxic effects against human melanoma A375 cells.[1][2] These compounds induce cell death by triggering apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Mechanism of Action: Thiobenzanilide derivatives have been shown to induce apoptosis through the mitochondrial pathway.[1] Treatment of melanoma cells with these compounds leads to:

-

G2/M Phase Cell Cycle Arrest: The compounds halt the cell cycle in the G2/M phase, preventing cell division.[1]

-

Mitochondrial Dysfunction: They cause a loss of mitochondrial membrane potential (ΔΨm) and a reduction in ATP synthesis.[1]

-

Increased Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to an increase in ROS generation.[1]

-

Caspase-3 Activation: This cascade of events culminates in the activation of caspase-3, a key executioner caspase in apoptosis.[1]

A 2023 study described the synthesis of 18 new thiobenzanilide derivatives and evaluated their cytotoxic potential against melanoma (A375) and breast cancer (MCF-7) cells.[2] Most of the tested compounds showed EC50 values in the micromolar range against the A375 cell line.[2]

4-(Arylaminomethyl)benzamide Derivatives as Tyrosine Kinase Inhibitors

A novel class of compounds containing a 4-(aminomethyl)benzamide fragment has been designed and synthesized as potential tyrosine kinase inhibitors (TKIs).[3][4] Tyrosine kinases are crucial mediators of cell signaling and are often aberrantly activated in cancer.

Mechanism of Action: These derivatives are designed to bind to the active site of tyrosine kinases, competing with ATP and thereby inhibiting their activity. Several of these compounds have shown potent inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, and PDGFRα/β.[3][4] Notably, analogues 11 and 13 with a (trifluoromethyl)benzene ring demonstrated high potency against EGFR, with 91% and 92% inhibition at a concentration of 10 nM, respectively.[3][4]

o-Aminobenzamide Derivatives for Undifferentiated Gastric Cancer

An o-aminobenzamide analogue, designated F8 , has been identified as a promising preclinical candidate for the treatment of undifferentiated gastric cancer.[5][6] To improve its poor water solubility, a salt form, F8·2HCl , was developed, which demonstrated superior in vivo antitumor efficacy in a HGC-27 xenograft model.[5][6]

Mechanism of Action: Immunohistochemical analysis of tumors from the xenograft model revealed that F8·2HCl exerts its antitumor effect by:

-

Regulating Cell Cycle Proteins: It leads to the downregulation of CDK2 and upregulation of p21.[6]

-

Inducing Apoptosis: It increases the expression of the apoptosis-related protein Cleaved Caspase-3.[6]

-

Inhibiting Proliferation: It reduces the levels of the proliferation marker Ki67.[6]

-

Modulating Cell Adhesion: It affects the expression of E-cadherin.[6]

N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives as Dual EGFR/HER-2 Inhibitors

A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives incorporating a 6,7-methoxyquinoline structure have been developed as dual-target inhibitors of EGFR and HER-2.[7] These receptors are key drivers in several cancers, particularly breast and lung cancer.

Mechanism of Action: The lead compound, YH-9 , was found to:

-

Inhibit Kinase Activity: It selectively inhibits the kinase activity of both EGFR and HER-2.[7]

-

Induce Apoptosis: It promotes the release of cytochrome c and increases ROS expression in SK-BR-3 breast cancer cells.[7]

-

Inhibit Angiogenesis: It reduces the secretion of pro-angiogenic factors VEGF and bFGF, thereby inhibiting tube formation.[7] In a SK-BR-3 xenograft model, YH-9 effectively inhibited tumor growth and angiogenesis with low toxicity.[7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Thiobenzanilide Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| 17 | A375 (Melanoma) | MTT | 11.8 (EC50, 24h) | [2] |

| 8 | A375 (Melanoma) | MTT | Not specified, but noted as promising | [2] |

| 9 | A375 (Melanoma) | MTT | Not specified, but noted as promising | [2] |

| 15 | MCF-7 (Breast Cancer) | MTT | 43 (EC50, 24h) | [2] |

Table 2: Activity of 4-Methylbenzamide Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 7 | K562 (Leukemia) | Not specified | 2.27 | [8] |

| 10 | K562 (Leukemia) | Not specified | 2.53 | [8] |

| 7 | HL-60 (Leukemia) | Not specified | 1.42 | [8] |

| 10 | HL-60 (Leukemia) | Not specified | 1.52 | [8] |

| 7 | OKP-GS (Renal Carcinoma) | Not specified | 4.56 | [8] |

| 10 | OKP-GS (Renal Carcinoma) | Not specified | 24.77 | [8] |

Table 3: Activity of o-Aminobenzamide Derivative F8 and its Salt

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| F8 | HGC-27 (Undifferentiated Gastric) | MTT | 0.26 | [5][6] |

| F8 and its salts | HGC-27, Liver cancer cells, MDA-MB-468 | MTT | < 1.5 (at 72h) | [6] |

Table 4: In Vivo Antitumor Efficacy of F8·2HCl

| Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Xenograft Model | Reference |

| F8·2HCl | 75 | 70.1% | HGC-27 | [6] |

| F8·2HCl | 37.5 | 60.6% | HGC-27 | [6] |

| F8 | 75 | 52.8% | HGC-27 | [6] |

| Apatinib | 37.5 | 50.0% | HGC-27 | [6] |

Experimental Protocols

General Synthesis of Thiobenzanilide Derivatives